molecular formula C25H20ClN3OS B5245108 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one

Cat. No.: B5245108
M. Wt: 446.0 g/mol
InChI Key: IHQIIBUFUNXTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core fused with a pyrazole moiety. The structure includes a benzyl group at position 3 and a substituted pyrazole ring at position 2, bearing 4-chlorophenyl and phenyl groups.

Properties

IUPAC Name

3-benzyl-2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c26-20-13-11-19(12-14-20)24-22(16-29(27-24)21-9-5-2-6-10-21)25-28(23(30)17-31-25)15-18-7-3-1-4-8-18/h1-14,16,25H,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQIIBUFUNXTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a pyrazole derivative. One common method is the cyclization reaction between a thioamide and a hydrazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared to analogs with variations in substituents, heterocyclic systems, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name (CAS/Reference) Key Substituents/Modifications Molecular Formula Yield (%) Melting Point (°C) IR Spectral Data (cm⁻¹) Biological Activity
Target Compound (Hypothetical) 3-Benzyl, 4-chlorophenyl-pyrazole C₂₅H₁₉ClN₃OS
Benzimidazole-ethylidenehydrazono, 4-chlorophenyl C₂₉H₂₀ClN₇OS 57–60 >300 3325 (N-H), 1715 (C=O), 1620 (C=N) Not reported
4-Methylcoumarin, 2-thioxo C₂₀H₁₅N₃O₄S₂ Antibacterial (Gram-positive/-negative)
4-Fluorophenyl instead of 4-chlorophenyl C₂₅H₂₀FN₃OS Not reported
1-Phenylethyl substituent C₂₇H₂₀ClN₃OS₂ Not reported
Thiazolo[3,2-a]benzimidazolone core C₂₄H₁₅ClN₄OS Not reported
Key Observations:
  • Substituent Effects : The fluorinated analog () differs only in the halogen substituent (F vs. Cl), which may alter electronic properties and bioactivity .
  • Core Modifications : replaces the thiazolidin-4-one with a thiazolo-benzimidazolone ring, significantly altering the electron density and steric profile .
  • Synthetic Yields : Compounds in show moderate yields (57–60%), suggesting feasible synthetic routes for analogs .

Spectral and Crystallographic Insights

  • IR Spectroscopy : Analogs with 2-thioxo groups (e.g., ) exhibit C=S stretches near 1603–1620 cm⁻¹, absent in the target compound .
  • NMR Data : Pyrazole-proton environments in (δ 7.10–7.55 ppm) align with aromatic substituents in the target compound .

Biological Activity

3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring fused with a pyrazole structure, which is known to enhance its pharmacological properties. Research indicates its potential applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C25H20ClN3OS\text{C}_{25}\text{H}_{20}\text{ClN}_3\text{OS}

IUPAC Name: 3-benzyl-2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The structure-activity relationship (SAR) analysis indicates that the presence of the 4-chlorophenyl group is crucial for its cytotoxic activity, potentially through interactions with specific molecular targets such as DNA and proteins involved in cell cycle regulation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A-431< 10
Jurkat< 10
MCF7< 15

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 2: Anti-inflammatory Activity

Assay TypeActivityReference
COX InhibitionIC50 < 20 µM
TNF-alpha InhibitionSignificant

Antimicrobial Properties

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

The biological activity of 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is attributed to its ability to interact with various biological targets. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, its anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, supporting its potential as an anticancer agent .
  • Inflammatory Disease Models : Animal models of arthritis showed that administration of this compound led to reduced inflammation and pain scores compared to control groups, indicating its therapeutic potential for inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-benzyl-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one?

A multi-step approach is typically used:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with a thioacetate derivative to form the pyrazole-thioquinazolinone intermediate .
  • Step 2 : Hydrogenation or nucleophilic substitution to introduce the benzyl group at the thiazolidinone nitrogen.
  • Key parameters : Catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic like DMF), and temperature control (60–80°C) to minimize byproducts. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structural integrity?

  • NMR (1H/13C) : Assigns proton environments (e.g., benzyl CH2, pyrazole aromatic protons) and confirms substitution patterns.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrazolone analogs ). For example, crystal structures of related pyrazole-thiazolidinones reveal planar conformations critical for bioactivity .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays : Enzymatic inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or cytotoxicity (MTT assay against cancer cell lines).
  • Dose-response studies : IC50 calculations using nonlinear regression. Reference pyrazolone derivatives with known antibacterial/antitumor activity for benchmarking .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities?

  • Molecular docking (AutoDock4) :
    • Define a flexible binding pocket (e.g., receptor sidechains) and use Lamarckian genetic algorithms for ligand conformational sampling .
    • Validate docking poses via RMSD comparison with co-crystallized ligands (threshold <2.0 Å).
  • Electron density analysis (Multiwfn) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with experimental binding data .

Q. What experimental strategies address conflicting bioactivity data across in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate SAR trends .
  • Cross-species validation : Test in multiple animal models (e.g., murine vs. zebrafish) to account for metabolic differences.

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing diastereomers?

  • Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity (DMF vs. THF), and temperature systematically.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates) and adjust stoichiometry of reducing agents .
  • Chiral chromatography : Separate enantiomers if asymmetric synthesis is employed.

Q. What advanced topological analyses predict reactivity hotspots in this compound?

  • AIM (Atoms in Molecules) theory : Use Multiwfn to analyze bond critical points (BCPs) and electron localization function (ELF) to identify reactive sites (e.g., thiazolidinone carbonyl for nucleophilic attacks) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) from crystallographic data to guide co-crystal engineering .

Methodological Considerations

  • Data contradiction resolution : Cross-reference computational predictions (e.g., AutoDock binding scores ) with crystallographic data (e.g., hydrogen bond distances ).
  • Stereochemical confirmation : Compare experimental CD spectra with DFT-simulated spectra for chiral centers .
  • Biological assay design : Include positive controls (e.g., known pyrazolone-based inhibitors ) and replicate experiments to ensure statistical significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.